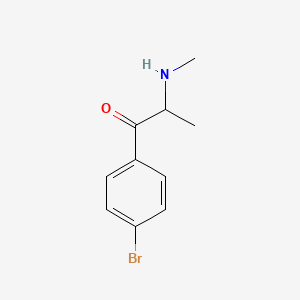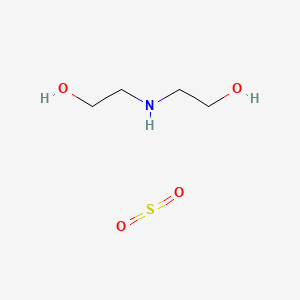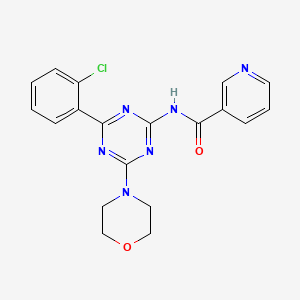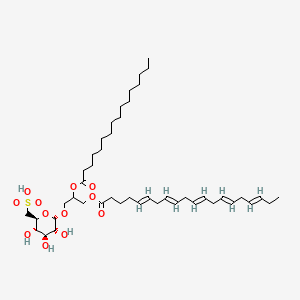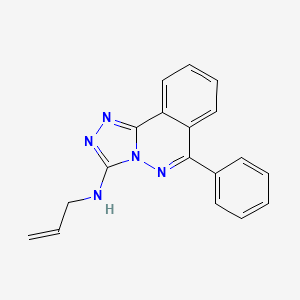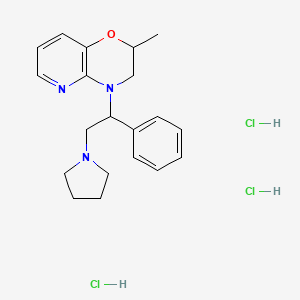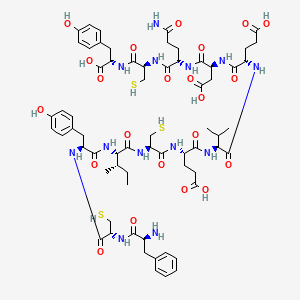
Cdr3.lin(82-89)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdr3.lin(82-89) is a synthetic peptide derived from the complementarity-determining region 3 (CDR3) of the CD4 molecule. This region plays a crucial role in the immune response by interacting with major histocompatibility complex (MHC) class II molecules and T cell receptors (TCRs). The peptide sequence of Cdr3.lin(82-89) is specifically designed to mimic the natural CDR3 region, allowing it to interact with CD4 molecules on T cells and modulate immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.lin(82-89) typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of Cdr3.lin(82-89) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification methods, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from impurities .
化学反応の分析
Types of Reactions
Cdr3.lin(82-89) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, altering the peptide’s conformation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
科学的研究の応用
Cdr3.lin(82-89) has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biotechnology. Some key applications include:
Immunotherapy: Cdr3.lin(82-89) can be used to modulate immune responses by interacting with CD4 molecules on T cells.
Vaccine Development: The peptide’s ability to mimic natural CDR3 regions allows it to be used in vaccine design, enhancing the immune system’s ability to recognize and respond to specific antigens.
作用機序
Cdr3.lin(82-89) exerts its effects by binding to CD4 molecules on the surface of T cells. This interaction can block the binding of natural ligands, such as MHC class II molecules, thereby modulating T cell activation and immune responses. The peptide’s mechanism of action involves forming heteromeric complexes with CD4, which can inhibit downstream signaling pathways and reduce the production of cytokines like interleukin-2 (IL-2) .
類似化合物との比較
Cdr3.lin(82-89) can be compared to other synthetic peptides derived from complementarity-determining regions, such as CDR2.lin(50-55) and CDR1.lin(30-35). While these peptides share similar structural features, Cdr3.lin(82-89) is unique in its ability to specifically target the CD4 molecule and modulate immune responses. This specificity makes it a valuable tool for studying immune regulation and developing targeted therapies .
List of Similar Compounds
- CDR2.lin(50-55)
- CDR1.lin(30-35)
- CDR3.AME(82-89)
特性
CAS番号 |
187826-37-5 |
|---|---|
分子式 |
C66H91N13O22S3 |
分子量 |
1514.7 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H91N13O22S3/c1-5-33(4)54(79-60(94)43(26-35-11-15-37(80)16-12-35)72-62(96)46(29-102)75-55(89)39(67)25-34-9-7-6-8-10-34)65(99)77-48(31-104)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)76-47(30-103)63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36/h6-18,32-33,39-48,53-54,80-81,102-104H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,89)(H,76,91)(H,77,99)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |
InChIキー |
PRAZENSHZWQRLN-XVBGTMCGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)N |
正規SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


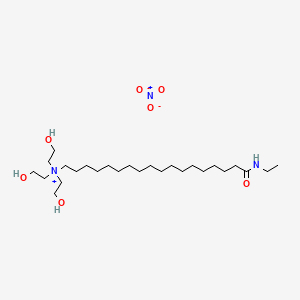
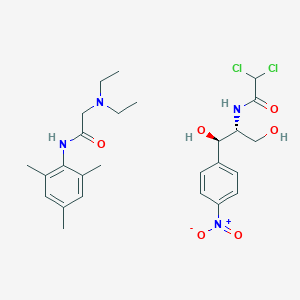
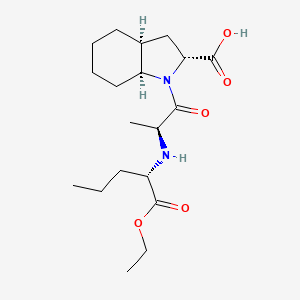
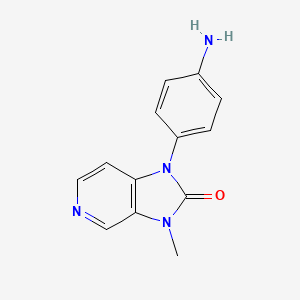
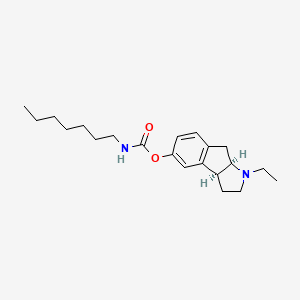
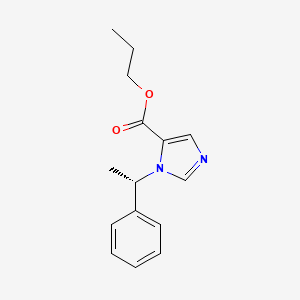
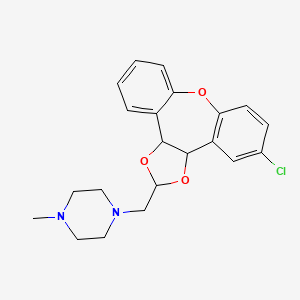
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
